Product packaging for 3-Chloro-[1,1'-biphenyl]-2,4-diol(Cat. No.:)

3-Chloro-[1,1'-biphenyl]-2,4-diol

Cat. No.: B13090693
M. Wt: 220.65 g/mol
InChI Key: ZJHCPEUNGDLOOI-UHFFFAOYSA-N
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Description

Contextual Significance of Biphenyl (B1667301) Scaffolds in Synthetic Chemistry

Biphenyl scaffolds are integral to the synthesis of numerous organic compounds, including those with significant pharmacological activity. researchgate.net They are found in a variety of natural products and marketed drugs. nih.gov The versatility of the biphenyl unit is further enhanced by the development of numerous cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, which facilitate their synthesis with a high degree of control over the substitution pattern. nih.govwikipedia.org Researchers continue to explore new methods for the functionalization of biphenyl scaffolds, including distal C-H activation, to access novel and complex molecular architectures. acs.org

Overview of Chlorinated Hydroxylated Biphenyls within Academic Inquiry

Chlorinated hydroxylated biphenyls represent a specific and important subclass of substituted biphenyls that have garnered considerable attention in academic research. These compounds are structurally related to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. nih.gov Hydroxylated PCBs (OH-PCBs) can be formed in the environment through the metabolic transformation of PCBs in living organisms or via abiotic reactions. nih.govnih.gov

The presence of both chlorine atoms and hydroxyl groups on the biphenyl core imparts a unique combination of properties to these molecules. The position and number of these substituents significantly influence their chemical reactivity, physical properties, and biological interactions. acs.org Academic inquiry into chlorinated hydroxylated biphenyls has been driven by the need to understand their environmental fate, toxicological profiles, and potential for bioremediation. nih.govnih.gov Research has shown that the structure of these metabolites, including the substitution pattern of chlorine atoms, affects their persistence in the body. acs.org

Research Trajectories in Biphenyl Diol Chemistry

Research in the field of biphenyl diol chemistry is multifaceted, with trajectories extending into various scientific disciplines. Biphenyl diols, which are biphenyls containing two hydroxyl groups, are key intermediates in the synthesis of more complex molecules. nih.govresearchgate.net For instance, they can be further functionalized to create compounds with applications in materials science, such as liquid crystals and polymers. nih.gov

A significant area of research focuses on the synthesis and application of chiral biphenol-linked catalysts for various chemical transformations, including asymmetric copolymerization. acs.org The stereochemistry of these biphenyl diols is crucial for achieving high levels of enantioselectivity in these reactions.

Furthermore, the study of biphenyl diols is relevant to understanding the metabolism of PCBs, as dihydroxylated metabolites can be formed. The specific substitution pattern of the hydroxyl and chloro groups on the biphenyl core is a key determinant of the compound's properties and interactions. While specific research on 3-Chloro-[1,1'-biphenyl]-2,4-diol is not extensively detailed in the provided search results, the broader context of research into chlorinated biphenyls and biphenyl diols provides a framework for understanding its potential areas of investigation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C12H9ClO2 guidechem.com
Molecular Weight 220.65 g/mol nih.gov
IUPAC Name 3-chloro-4-phenylphenol nih.gov
CAS Number 56858-70-9 nih.gov
Predicted pKa 9.11 ± 0.10 guidechem.com
XLogP3 3.7 nih.gov
Hydrogen Bond Donor Count 2 nih.gov

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational chemistry and theoretical modeling of the compound This compound that directly addresses the detailed topics requested in the outline.

Studies involving computational methods like Density Functional Theory (DFT) and Ab Initio calculations are highly specific to the molecule being investigated. General findings from related but structurally different compounds—such as other chlorinated biphenyls, phenols, or biphenyl derivatives—cannot be accurately extrapolated to provide scientifically valid data for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for the following sections and subsections as the primary research data does not appear to be available in the public domain:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO2 B13090693 3-Chloro-[1,1'-biphenyl]-2,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-phenylbenzene-1,3-diol

InChI

InChI=1S/C12H9ClO2/c13-11-10(14)7-6-9(12(11)15)8-4-2-1-3-5-8/h1-7,14-15H

InChI Key

ZJHCPEUNGDLOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)O

Origin of Product

United States

Computational Chemistry and Theoretical Modeling of 3 Chloro 1,1 Biphenyl 2,4 Diol

Conformational Analysis and Intramolecular Interactions

To provide the requested data tables and detailed research findings, original computational research on 3-Chloro-[1,1'-biphenyl]-2,4-diol would need to be performed and published.

Tautomerism Studies (e.g., Keto-Enol)

Tautomerism is a critical concept in organic chemistry, and for a molecule like this compound, the potential for keto-enol tautomerism in the 2,4-dihydroxy-substituted phenyl ring is of significant interest. The presence of hydroxyl groups allows for the migration of a proton and a shift of a double bond, leading to the formation of keto tautomers.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these tautomeric equilibria. nih.gov By calculating the optimized geometries and thermodynamic properties (such as Gibbs free energy) of all possible tautomeric forms, the relative stability of each tautomer can be determined. comporgchem.comorientjchem.org For this compound, the di-enol form (the diol itself) is expected to be highly stable due to the aromaticity of the phenyl ring. The conversion to a keto or di-keto form would disrupt this aromaticity, likely making these forms less stable.

The stability of tautomers is also highly dependent on the solvent environment. frontiersin.orgresearchgate.net Quantum chemical calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to predict how the equilibrium might shift in different solvents. nih.gov While the enol form is often favored in non-polar solvents, polar solvents can stabilize the more polar keto form through hydrogen bonding. frontiersin.org Computational studies allow for a systematic evaluation of these environmental effects on the tautomeric landscape of the molecule. orientjchem.org

Dihedral Angle and Rotational Barrier Computations

The defining structural feature of biphenyl (B1667301) derivatives is the dihedral angle (torsional angle) between the two phenyl rings, which governs the molecule's three-dimensional shape. This angle is a balance between steric hindrance from ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

For the parent biphenyl molecule, experimental and high-level computational studies show a ground-state dihedral angle of approximately 45°. biomedres.us The barriers to rotation through the planar (0°) and perpendicular (90°) transition states are relatively small. comporgchem.com

In this compound, the substituents significantly influence both the preferred dihedral angle and the rotational barriers. The hydroxyl group at the ortho-position (C2) is particularly impactful due to its steric bulk. This ortho-substituent increases the energy of the planar conformation, thereby raising the rotational barrier. nih.govresearchgate.net Furthermore, the presence of the C2-hydroxyl group can lead to the formation of an intramolecular hydrogen bond with the oxygen of the C4-hydroxyl group or influence the electronic distribution, further affecting the rotational profile.

Computational methods like DFT are widely used to calculate the potential energy surface for rotation around the central C-C bond. rsc.orgrsc.org These calculations can accurately predict the ground state conformation and the energy barriers for torsional isomerization. rsc.org For substituted biphenyls, it is crucial to use appropriate density functionals and large basis sets to capture both steric and electronic effects, including dispersive interactions. rsc.org

Table 1: Experimental and Computed Rotational Barriers for Biphenyl
ParameterValue (kJ/mol)Method
Barrier at 0° (Experimental)6.0 ± 2.1Gas-phase experiments biomedres.us
Barrier at 90° (Experimental)6.5 ± 2.0Gas-phase experiments biomedres.us
Barrier at 0° (Computed)8.0Corrected CCSD(T) comporgchem.com
Barrier at 90° (Computed)8.3Corrected CCSD(T) comporgchem.com

The presence of the ortho-hydroxyl group in this compound is expected to result in a significantly higher rotational barrier compared to the values for unsubstituted biphenyl shown in the table.

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry provides robust methods for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are performed on the DFT-optimized geometry of the molecule. The predicted chemical shifts are typically compared to a reference compound (e.g., tetramethylsilane) to correlate with experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, improving agreement with experimental spectra.

UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The predicted spectrum can reveal how the molecular structure and substituent groups influence the electronic transitions, such as the π-π* transitions characteristic of aromatic systems. nih.govnih.gov

Table 2: In Silico Prediction of Spectroscopic Parameters
Spectroscopy TypePredicted ParametersComputational Method
NMR¹H and ¹³C Chemical ShiftsDFT (e.g., B3LYP) with GIAO method
IRVibrational Frequencies and IntensitiesDFT (e.g., B3LYP) Frequency Calculation
UV-VisAbsorption Wavelengths (λmax), Oscillator StrengthsTD-DFT

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations can provide critical insights into:

Conformational Flexibility: Simulations can track the dihedral angle between the phenyl rings over time, revealing the range of accessible conformations and the frequency of transitions between them in a solution. nih.govplos.org

Solvation and Hydrogen Bonding: MD can explicitly model the interactions between the diol and solvent molecules. This is particularly useful for understanding how the hydroxyl groups form hydrogen bonds with water or other polar solvents and how these interactions influence the molecule's conformation and dynamics.

Interaction with Biomolecules: If studying the molecule in a biological context, MD simulations can be used to model its interaction with proteins or lipid membranes, revealing binding modes and dynamic changes in both the ligand and the receptor. nih.govnih.gov

By simulating the system for nanoseconds to microseconds, MD provides a detailed picture of the molecule's behavior in a realistic environment, complementing the static information from quantum mechanical calculations. tandfonline.com

Environmental Biotransformation and Degradation Pathways of Chlorinated Biphenyls

Microbial Degradation of Polychlorinated Biphenyls (PCBs)

The microbial degradation of polychlorinated biphenyls (PCBs) is a key process in the environmental transformation of these persistent organic pollutants. researchgate.net Although PCBs are generally recalcitrant, various microorganisms, including bacteria and fungi, have evolved pathways to break down these complex molecules. researchgate.netnih.gov Aerobic degradation is a significant mechanism where bacteria utilize PCBs as a carbon source, often through a cometabolic process. ethz.chtaylorfrancis.com This process involves a sequence of enzymatic reactions that progressively break down the biphenyl (B1667301) structure. researchgate.net

Aerobic Mineralization Pathways

Aerobic mineralization of PCBs is a multi-step process initiated by bacteria that can utilize biphenyl as a growth substrate. ethz.ch These bacteria cometabolize PCBs, transforming them through an oxidative route into intermediates like chlorobenzoic acids. nih.gov The complete theoretical biodegradation of PCBs would result in carbon dioxide, water, and chlorine. researchgate.net

Role of Biphenyl Dioxygenases (Bph Dox) in Initial Dioxygenation

The critical first step in the aerobic degradation of PCBs is catalyzed by biphenyl dioxygenase (Bph Dox), a multi-component enzyme system. nih.govnih.gov This enzyme introduces both atoms of molecular oxygen into one of the aromatic rings of the biphenyl molecule, destabilizing the stable structure and initiating the degradation cascade. nih.gov Bph Dox is typically a three-component enzyme, consisting of a terminal dioxygenase, a ferredoxin, and a ferredoxin reductase. nih.gov

The terminal dioxygenase itself is composed of a large (alpha) subunit, encoded by the bphA1 gene, and a small (beta) subunit, encoded by bphA2. nih.govnih.gov The large subunit contains a Rieske-type [2Fe-2S] cluster and a mononuclear nonheme iron center, which is the site of oxygen activation and substrate binding. nih.govnih.gov Consequently, the BphA1 subunit is crucially responsible for determining the substrate specificity of the enzyme, dictating which PCB congeners can be degraded. nih.govnih.gov

The regiospecificity of Bph Dox—the specific site of oxygen insertion on the PCB molecule—is a determining factor for the subsequent steps in the degradation pathway. nih.gov The enzyme's attack is influenced by the chlorine substitution pattern on both the oxidized and non-oxidized rings. nih.gov For instance, the Bph Dox from Burkholderia sp. strain LB400 can introduce hydroxyl groups at either the 2,3 or 3,4 positions. nih.gov

Generally, dioxygenation occurs at an unchlorinated or semi-chlorinated pair of carbons. nih.gov Attack at an unchlorinated site produces a biphenyldihydrodiol, while attack at a site with one chlorine atom can lead to the formation of a dihydroxybiphenyl with the elimination of hydrochloric acid. nih.gov Studies have shown that dioxygenolytic attack is typically restricted and does not occur at carbons in the meta or para positions that are substituted with chlorine. nih.gov The presence of a second chlorine substituent on an ortho-chlorinated ring can significantly influence the site of dioxygenation, thereby determining whether the resulting product can be further metabolized by the subsequent enzymes in the bph pathway. nih.gov

PCB CongenerBph Dox SourceSite of DioxygenationReference
2,5-DichlorobiphenylBurkholderia sp. strain LB4003,4-position nih.gov
2,4-DichlorobiphenylBurkholderia sp. strain LB4002,3-position or 5,6-position nih.gov
2,4,4'-TrichlorobiphenylRecombinant E. coli (KF707 BphA)2',3'-position oup.com
2,4,4'-TrichlorobiphenylRecombinant E. coli (LB400 BphA)5,6-position oup.com

The substrate range of naturally occurring Bph Dox enzymes can be limited, particularly for highly chlorinated PCBs. To overcome this, researchers have employed active-site engineering and directed evolution to create mutant enzymes with altered and enhanced degradation capabilities. nih.govnih.gov Since the large subunit (BphA1) of Bph Dox is critical for substrate specificity, site-directed mutagenesis has focused on amino acid residues near the enzyme's active site. nih.govnih.gov

By substituting specific amino acids, scientists have successfully altered the regiospecificity and expanded the substrate range of Bph Dox. nih.govnih.gov For example, modifying amino acids at positions near the catalytic nonheme iron center in the BphA1 subunit of Pseudomonas pseudoalcaligenes KF707 has yielded mutants with novel activities. nih.govnih.gov The Ile335Phe mutant, for instance, gained the ability to attack 2,5,2',5'-tetrachlorobiphenyl via 3,4-dioxygenation. nih.govasm.org Other mutants, such as Phe227Val and Phe377Ala, were able to introduce oxygen at the 2,3 position, leading to the formation of 3-chloro-2',3'-dihydroxy biphenyl along with dechlorination. nih.govasm.org These studies demonstrate that even minor changes to the enzyme's active site can lead to significant shifts in its function and efficiency in degrading recalcitrant PCB congeners. nih.gov

BphA1 Mutant (KF707)Amino Acid ChangeAltered Activity/SpecificityReference
Ile335PheIsoleucine to PhenylalanineAcquired 3,4-dioxygenation activity for 2,5,2',5'-TCB nih.gov
Thr376AsnThreonine to AsparagineExpanded range of biodegradable PCB congeners nih.govnih.gov
Phe227ValPhenylalanine to Valine2,3-dioxygenation with concomitant dechlorination nih.govasm.org
Phe377AlaPhenylalanine to Alanine2,3-dioxygenation with concomitant dechlorination nih.govasm.org
Thr376PheThreonine to PhenylalanineEnhanced degradation toward multiple compounds nih.gov

Conversion of Dihydrodiols to Dihydroxybiphenyls (Diol Dehydrogenase Activity)

Following the initial dioxygenation, the resulting unstable cis-dihydrodiol metabolite is acted upon by a NAD+-dependent dihydrodiol dehydrogenase, the second enzyme in the pathway, encoded by the bphB gene. researchgate.netoup.com This enzyme catalyzes the dehydrogenation of the biphenyl-2,3-dihydrodiol to produce a dihydroxybiphenyl, such as 2,3-dihydroxybiphenyl. researchgate.netnih.gov

Ring Fission Mechanisms (Meta-Cleavage Pathway)

The third step in the pathway involves the aromatic ring cleavage of the dihydroxybiphenyl intermediate. This reaction is catalyzed by a 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), which is an extradiol dioxygenase. nih.govnih.gov The enzyme cleaves the bond between the two hydroxyl-bearing carbons (C1 and C2) and the adjacent carbon (C6), a process known as meta-cleavage. researchgate.netnih.gov This ring fission results in the formation of a yellow-colored compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). researchgate.netcapes.gov.br

The formation of this yellow product is often used as a visual indicator of PCB degradation. oup.comsigmaaldrich.com However, the BphC enzyme also has substrate limitations. The 2,3-dihydroxybiphenyl dioxygenase from Burkholderia cepacia LB400, for example, is unable to catalyze the cleavage of 3,4-dihydroxybiphenyl (3,4-DHB), which can be formed from certain PCB congeners. nih.gov This highlights a critical limitation of the bph pathway: congeners that are hydroxylated at the 3,4-position cannot be fully mineralized by this pathway alone and require other enzymes for complete degradation. nih.gov The final step in the upper bph pathway is the hydrolysis of the meta-cleavage product by HOPDA hydrolase (BphD), which yields a chlorobenzoic acid and 2-hydroxypenta-2,4-dienoate. researchgate.netcapes.gov.br

Lower Pathway Metabolism of Benzoate (B1203000) and Catechol Derivatives

In the aerobic degradation of biphenyl and its chlorinated derivatives, the upper pathway typically leads to the formation of (chloro)benzoates. These intermediates are then funneled into the lower metabolic pathway, a central route for the catabolism of various aromatic compounds. The key intermediates in this lower pathway are catechol and its derivatives, which undergo ring cleavage, a critical step in the mineralization of the aromatic structure.

Generally, chlorocatechols are processed through ortho- or meta-cleavage pathways, catalyzed by catechol dioxygenases. These enzymes incorporate molecular oxygen to break the aromatic ring, forming aliphatic products that can then enter central metabolic cycles, such as the Krebs cycle. The specific substitution pattern of the chlorocatechol influences the preferred cleavage pathway and the subsequent enzymatic steps. For instance, the metabolism of catechol derived from benzoate involves a series of reactions that ultimately yield succinyl-CoA and acetyl-CoA. However, no studies were identified that specifically detail the formation or subsequent metabolism of benzoate or catechol derivatives originating from 3-Chloro-[1,1'-biphenyl]-2,4-diol.

Dechlorination Mechanisms in Biotransformation

Dechlorination is a pivotal step in the detoxification of chlorinated biphenyls, as the removal of chlorine atoms generally reduces the toxicity and persistence of the compound. This process can occur through two primary mechanisms: oxidative and reductive dechlorination.

Oxidative Dechlorination

Oxidative dechlorination typically occurs under aerobic conditions and is often mediated by dioxygenase enzymes. In this process, the initial enzymatic attack on the aromatic ring can lead to the spontaneous or enzyme-catalyzed removal of a chlorine atom. For some chlorinated biphenyls, the hydroxylation of a chlorinated carbon during the initial dioxygenase-catalyzed reaction can result in the formation of an unstable intermediate that eliminates hydrochloric acid to yield a dihydroxylated biphenyl. nih.gov Fungi have also been shown to contribute to the aerobic degradation of lower chlorinated biphenyls through oxidative processes that can lead to ring cleavage. nih.govresearchgate.net The specific enzymes and precise mechanisms of oxidative dechlorination can vary depending on the microbial strain and the specific PCB congener. No literature specifically documenting the oxidative dechlorination of this compound was found.

Reductive Dechlorination

Reductive dechlorination is the primary degradation pathway for highly chlorinated PCBs under anaerobic conditions. wikipedia.org In this process, anaerobic microorganisms use the chlorinated biphenyl as an electron acceptor, replacing a chlorine atom with a hydrogen atom. wikipedia.orgmdpi.com This reaction is catalyzed by reductive dehalogenases. The position of the chlorine atom on the biphenyl rings significantly influences the rate and extent of reductive dechlorination. Generally, chlorine atoms at the meta and para positions are more readily removed than those at the ortho positions. wikipedia.org This process leads to the formation of lower chlorinated congeners, which may then be susceptible to aerobic degradation. Specific studies on the reductive dechlorination of this compound are absent from the scientific literature.

Identification and Characterization of Metabolites in Environmental Systems

The identification of metabolites is crucial for understanding the biotransformation pathways of chlorinated biphenyls in the environment. Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to detect and identify the products of microbial and enzymatic degradation.

Commonly identified metabolites of chlorinated biphenyls in environmental samples and laboratory studies include hydroxylated PCBs (OH-PCBs), dihydroxylated PCBs (catechols), and the products of ring cleavage such as chlorobenzoates. nih.govnih.gov In some human-relevant cell lines, dechlorinated metabolites of lower chlorinated PCBs have also been detected, suggesting that dechlorination can be a metabolic pathway in higher organisms as well. nih.govacs.orgnih.gov However, there is no available data on the specific metabolites formed from the biotransformation of this compound in any environmental system.

Enzyme Systems and Genetic Basis of Biphenyl Degradation

The microbial degradation of biphenyl and its chlorinated derivatives is orchestrated by a set of enzymes encoded by the bph genes. The upper pathway for biphenyl degradation typically involves four key enzymes:

Biphenyl dioxygenase (BphA): A multi-component enzyme that catalyzes the initial dihydroxylation of the biphenyl ring.

Dihydrodiol dehydrogenase (BphB): Converts the dihydrodiol product of BphA to a dihydroxybiphenyl (catechol).

2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC): Catalyzes the meta-cleavage of the catechol ring.

2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD): The final enzyme in the upper pathway, which hydrolyzes the ring cleavage product.

The genetic organization and regulation of the bph operon have been studied in various bacteria. The substrate specificity of the initial enzyme, biphenyl dioxygenase, is a major determinant of the range of PCB congeners that a particular microbial strain can degrade. While these enzyme systems are well-characterized for their role in the degradation of numerous PCB congeners, no research has specifically investigated their activity on this compound or the specific genetic basis for its potential degradation.

Future Research Directions in 3 Chloro 1,1 Biphenyl 2,4 Diol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of chlorinated biphenyls and their derivatives has traditionally relied on methods that are often not environmentally benign. Future research must prioritize the development of green and sustainable synthetic strategies. One-pot, multicomponent reactions represent a promising approach, offering efficiency by combining several steps into a single procedure, thereby reducing waste and energy consumption. frontiersin.org The use of supported catalysts, such as copper nanoparticles on activated charcoal, could facilitate simpler purification processes and catalyst recycling. frontiersin.org

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the regio- and stereoselective formation of the biphenyl (B1667301) core structure. beilstein-journals.orgnih.gov Future work could focus on adapting these reactions to use environmentally friendly solvents like ethanol (B145695) and ligand-free catalyst systems to enhance sustainability. beilstein-journals.org Furthermore, exploring biocatalysis and enzymatic transformations could offer highly selective and sustainable routes to 3-Chloro-[1,1'-biphenyl]-2,4-diol and related compounds, minimizing the use of harsh reagents and conditions.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions High atom economy, reduced waste, simplified procedures.Designing novel one-pot syntheses for substituted biphenyl diols.
Green Suzuki-Miyaura Coupling High selectivity, use of greener solvents (e.g., ethanol), potential for ligand-free catalysts.Optimization of reaction conditions for chloro-substituted arylboronic acids and phenols.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Identification and engineering of enzymes for selective chlorination and hydroxylation.

Exploration of Undiscovered Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely uncharted territory. Future investigations should aim to uncover novel chemical transformations. This includes exploring its potential as a substrate in various catalytic cycles, such as palladium-catalyzed reactions, which are known to be effective for functionalizing complex aromatic systems. beilstein-journals.orgrsc.org The presence of hydroxyl and chloro substituents suggests a rich reaction chemistry, including etherification, esterification, and further cross-coupling reactions to build more complex molecular architectures. researchgate.net

Moreover, understanding the metabolic and environmental transformation pathways is crucial. Research has shown that microorganisms like fungi and yeasts can oxidize chlorinated biphenyls, often leading to ring cleavage and the formation of various hydroxylated and lactone derivatives. researchgate.net Future studies should focus on identifying the specific microbial strains capable of transforming this compound and elucidating the enzymatic processes involved, which could reveal novel biochemical reactions. researchgate.netnih.gov

Integration of Advanced Computational and Analytical Methodologies

The integration of computational chemistry and advanced analytical techniques is essential for a deeper understanding of this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to predict its molecular structure, spectroscopic properties (e.g., NMR, IR), and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into its reactivity and kinetic stability. researchgate.net Such theoretical calculations can guide synthetic efforts and help in the interpretation of experimental data. researchgate.net

Advanced analytical methodologies are indispensable for characterizing the compound and its transformation products. Techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) are powerful tools for identifying metabolites in complex biological and environmental samples. nih.gov Furthermore, single-crystal X-ray diffraction can provide unambiguous determination of molecular structures, as has been demonstrated for related chlorinated aromatic compounds. researchgate.netnih.gov Hirshfeld surface analysis can also be used to investigate intermolecular interactions in the solid state. researchgate.net

MethodologyApplication in this compound Research
Density Functional Theory (DFT) Prediction of geometry, vibrational frequencies, NMR chemical shifts, and electronic properties to understand reactivity.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for the identification of novel reaction products and environmental metabolites.
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional molecular structure and solid-state packing.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions in the crystal lattice.

Studies on Regio- and Stereocontrol in Complex Systems

Achieving control over the precise arrangement of atoms in a molecule—regio- and stereocontrol—is a fundamental goal in chemical synthesis. masterorganicchemistry.com For a molecule like this compound, which has multiple substitution sites, developing reactions that selectively modify one position over another is a significant challenge. Future research should focus on developing catalytic systems that can direct reactions to a specific site on the biphenyl scaffold. organic-chemistry.orgnih.gov This could involve using directing groups or specialized catalysts, such as rhenium-based catalysts that have shown high regio- and stereoselectivity in other contexts. organic-chemistry.org

Palladium-catalyzed cascade reactions have demonstrated excellent potential for the regio- and stereoselective synthesis of complex heterocyclic systems. beilstein-journals.orgrsc.org Applying similar principles to the synthesis and functionalization of this compound could enable the creation of specific isomers with well-defined biological activities or material properties. The development of such selective methods is crucial for building molecular complexity and for structure-activity relationship studies. nih.gov

Investigation of Environmental Dynamics and Bioremediation Potential

Given that this compound is a chlorinated aromatic compound, understanding its environmental fate and potential for bioremediation is of paramount importance. Polychlorinated biphenyls (PCBs) are known for their environmental persistence, low water solubility, and tendency to bioaccumulate in organisms and magnify through the food web. nih.govresearchgate.net Future research must investigate whether this compound shares these characteristics. Studies should be conducted to determine its partitioning in air, water, and soil, as well as its potential for long-range environmental transport. nih.gov

A critical research direction is the exploration of its biodegradability. While PCBs are generally resistant to degradation, some microorganisms have evolved pathways to break them down, often through processes like reductive dechlorination and oxidative ring cleavage. researchgate.netnih.gov Research should aim to identify microbial communities or specific enzymes capable of degrading this compound. wisc.edu Such discoveries could pave the way for developing effective bioremediation strategies for environments contaminated with this and similar compounds. The toxicity of the parent compound and its degradation products should also be assessed to ensure the ecological safety of any potential bioremediation approach. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.